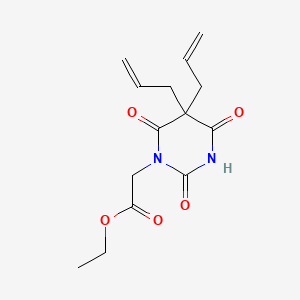
1-Pyrimidineacetic acid, hexahydro-5,5-diallyl-2,4,6-trioxo-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Pyrimidineacetic acid, hexahydro-5,5-diallyl-2,4,6-trioxo-, ethyl ester is a chemical compound with a complex structure.
Vorbereitungsmethoden
The synthesis of 1-Pyrimidineacetic acid, hexahydro-5,5-diallyl-2,4,6-trioxo-, ethyl ester involves several steps. The synthetic routes typically include the reaction of pyrimidine derivatives with acetic acid and ethyl alcohol under controlled conditions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
1-Pyrimidineacetic acid, hexahydro-5,5-diallyl-2,4,6-trioxo-, ethyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities and interactions with biomolecules. In medicine, it is explored for its potential therapeutic effects. In industry, it is used in the production of various chemical products .
Wirkmechanismus
The mechanism of action of 1-Pyrimidineacetic acid, hexahydro-5,5-diallyl-2,4,6-trioxo-, ethyl ester involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
1-Pyrimidineacetic acid, hexahydro-5,5-diallyl-2,4,6-trioxo-, ethyl ester can be compared with similar compounds such as 2-Pyrimidineacetic acid ethyl ester. While both compounds share a pyrimidineacetic acid core, the presence of different substituents and functional groups can lead to variations in their chemical properties and applications. The uniqueness of this compound lies in its specific structure and the resulting chemical behavior .
Eigenschaften
CAS-Nummer |
67466-23-3 |
|---|---|
Molekularformel |
C14H18N2O5 |
Molekulargewicht |
294.30 g/mol |
IUPAC-Name |
ethyl 2-[2,4,6-trioxo-5,5-bis(prop-2-enyl)-1,3-diazinan-1-yl]acetate |
InChI |
InChI=1S/C14H18N2O5/c1-4-7-14(8-5-2)11(18)15-13(20)16(12(14)19)9-10(17)21-6-3/h4-5H,1-2,6-9H2,3H3,(H,15,18,20) |
InChI-Schlüssel |
SOWQIXNBDCSFAZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CN1C(=O)C(C(=O)NC1=O)(CC=C)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


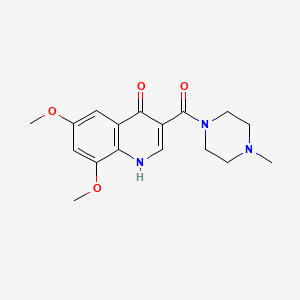
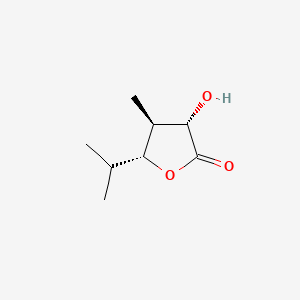

![1,4,6-Methenocyclobuta[gh]pyrrolizine(9CI)](/img/structure/B13813472.png)
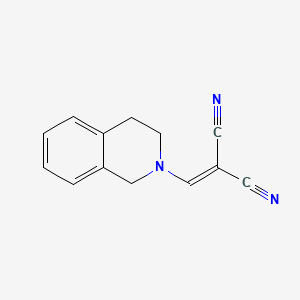
![Furo[3,2-e]benzothiazole (9CI)](/img/structure/B13813482.png)
![(2E)-3-butyl-2-[(2Z,4E)-5-(3-butyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)-3-chloropenta-2,4-dienylidene]-1,1-dimethylbenzo[e]indole;perchlorate](/img/structure/B13813483.png)
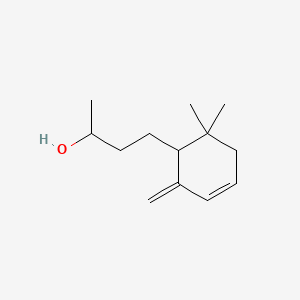
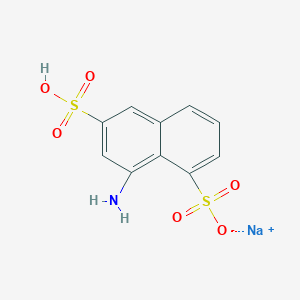
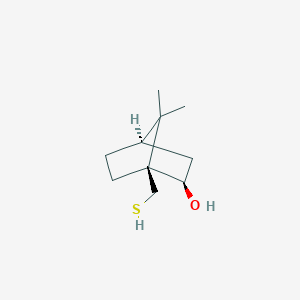
![Sodium;1-[8-(2,5-dioxopyrrol-1-yl)octanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate](/img/structure/B13813502.png)
![4,8-Dihydroxy-5-methoxy-6-(7-methoxy-1,3-benzodioxol-5-yl)-7-methyl-1-prop-2-enylbicyclo[3.2.1]octan-3-one](/img/structure/B13813504.png)


